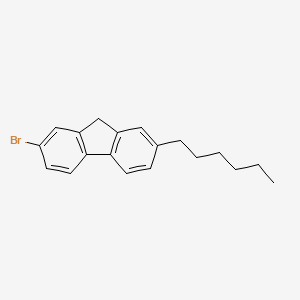

2-Bromo-7-hexyl-9H-fluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-7-hexyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Br/c1-2-3-4-5-6-14-7-9-18-15(11-14)12-16-13-17(20)8-10-19(16)18/h7-11,13H,2-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQQEZMMKFKUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696519 | |

| Record name | 2-Bromo-7-hexyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99012-36-9 | |

| Record name | 2-Bromo-7-hexyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 7 Hexyl 9h Fluorene and Derived Building Blocks

Precursor Synthesis for Hexyl-Substituted Fluorene (B118485) Frameworks

The initial phase in the synthesis of the target compound is the creation of a hexyl-substituted fluorene precursor. This is primarily achieved through alkylation reactions that target specific positions on the fluorene molecule.

The functionalization of the fluorene core with alkyl groups is a critical step in synthesizing precursors for advanced materials. The C9 position of fluorene is particularly reactive due to the acidity of its protons, making it the primary site for alkylation. Several strategies have been developed to achieve this transformation efficiently.

Classical methods often involve the deprotonation of fluorene at the C9 position using a strong base to form a fluorenyl anion, which then undergoes a nucleophilic substitution (SN2) reaction with a haloalkane, such as hexyl bromide. nih.gov While effective, these traditional approaches can require harsh reaction conditions. nih.gov

More recent and greener methodologies have focused on the direct alkylation of fluorene with alcohols, which are less hazardous alkylating agents. nih.gov These methods often employ transition-metal catalysts or strong bases to facilitate the reaction. Catalytic systems that have proven effective include:

Potassium tert-butoxide (t-BuOK): This strong base can catalyze the alkylation of fluorene with alcohols, offering a simple and efficient route to 9-monoalkylfluorenes under mild conditions. nih.gov

Ruthenium Complexes: Ligand-free ruthenium catalysts, such as [Ru(p-cymene)Cl2]2, have been utilized for the direct sp3 C-H alkylation of fluorene with primary alcohols, proceeding through a "borrowing hydrogen" mechanism and producing water as the only byproduct. nih.govrsc.org

Copper Catalysts: Copper-based catalytic systems have also been developed for the C(sp3)–H alkylation of fluorene using alcohols, further expanding the toolkit for sustainable synthesis. rsc.orgresearchgate.net

These modern catalytic approaches offer significant improvements in terms of reaction conditions, selectivity, and environmental impact compared to traditional methods. nih.gov

Achieving regioselectivity is paramount in the synthesis of well-defined fluorene derivatives. The inherent acidity of the C9 protons makes this position the most favorable site for substitution, leading to highly regioselective mono- or di-alkylation. For the synthesis of a precursor to 2-Bromo-7-hexyl-9H-fluorene, either 9-hexylfluorene or 9,9-dihexylfluorene (B1587949) can be targeted.

The synthesis of 9,9-dihexylfluorene, a common precursor for 2,7-disubstituted fluorenes, is typically accomplished by reacting fluorene with at least two equivalents of a hexyl halide (e.g., 1-bromohexane) in the presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide and a phase-transfer catalyst. researchgate.net

The table below summarizes typical conditions for the regioselective alkylation of fluorene at the C9 position.

| Method | Alkylating Agent | Catalyst/Base | Key Features |

|---|---|---|---|

| Classical SN2 | Hexyl Halide | Strong Base (e.g., n-BuLi) | Forms 9-lithofluorene intermediate. nih.gov |

| Base-Catalyzed | Hexyl Alcohol | t-BuOK | Mild conditions, high yields for 9-monoalkylation. nih.gov |

| Ruthenium-Catalyzed | Hexyl Alcohol | [Ru(p-cymene)Cl2]2 | "Borrowing hydrogen" mechanism, environmentally benign. nih.gov |

| Phase-Transfer Catalysis | Hexyl Halide | NaOH/KOH, PTC | Effective for di-alkylation (e.g., 9,9-dihexylfluorene). researchgate.net |

Bromination Approaches for this compound Formation

Once the hexyl-substituted fluorene precursor is obtained, the next step is the selective introduction of a bromine atom. The electronic properties of the fluorene ring direct electrophilic substitution to the 2 and 7 positions.

Direct bromination is the most common method for introducing bromine onto the fluorene backbone. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling and selectivity compared to elemental bromine (Br2). organic-chemistry.org NBS serves as a source of electrophilic bromine, particularly for radical and electrophilic addition reactions. organic-chemistry.org

The reaction typically involves treating the hexyl-substituted fluorene (e.g., 9,9-dihexylfluorene) with NBS in a suitable solvent such as N,N-dimethylformamide (DMF), chloroform, or carbon tetrachloride. The stoichiometry of NBS is crucial for controlling the degree of bromination. Using one equivalent of NBS under controlled conditions favors mono-bromination, while using two or more equivalents leads to the formation of the di-brominated product, 2,7-dibromo-9,9-dihexylfluorene. boronmolecular.com

The success of the bromination step hinges on the careful optimization of reaction conditions to achieve the desired product with high yield and selectivity. Key parameters that influence the outcome include:

Solvent: The choice of solvent can affect the solubility of the reactants and the reaction pathway. Aprotic solvents like DMF or chlorinated hydrocarbons are common.

Temperature: Bromination reactions are often conducted at room temperature or slightly below to control the reaction rate and minimize side reactions.

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting material while avoiding over-bromination.

Catalyst/Initiator: For radical brominations with NBS, a radical initiator such as azobisisobutyronitrile (AIBN) or light can be used, although electrophilic aromatic substitution is the primary mechanism for brominating the fluorene ring itself.

The table below outlines a representative set of conditions for the bromination of a 9,9-dialkylfluorene precursor.

| Parameter | Condition | Purpose |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled source of electrophilic bromine. organic-chemistry.org |

| Stoichiometry | 1-2 equivalents | Controls mono- vs. di-bromination. |

| Solvent | DMF, Chloroform | Dissolves reactants and facilitates the reaction. |

| Temperature | 0°C to Room Temperature | Manages reaction rate and selectivity. |

Functional Group Interconversion and Advanced Derivative Synthesis

The bromine atom in this compound acts as a versatile functional handle, enabling its use as a key building block in the synthesis of more complex molecules and conjugated polymers. solubilityofthings.com Functional group interconversion refers to the process of converting one functional group into another, which is a cornerstone of modern organic synthesis. imperial.ac.uk

The carbon-bromine bond can be readily transformed through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netresearchgate.net In this reaction, the bromo-fluorene derivative is coupled with an organoboron compound (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. researchgate.nettcichemicals.com This reaction is highly efficient for forming new carbon-carbon bonds and is extensively used to synthesize conjugated polymers, oligomers, and dendrimers with tailored optoelectronic properties. researchgate.net

Beyond Suzuki coupling, the bromo group can participate in other transformations:

Buchwald-Hartwig Amination: To introduce amino groups.

Sonogashira Coupling: To form carbon-carbon triple bonds.

Stille Coupling: To couple with organotin compounds.

Nucleophilic Substitution: To introduce cyano or other nucleophilic groups, which can then be further elaborated. nih.gov

These transformations allow for the precise tuning of the electronic and physical properties of the fluorene-based materials, making this compound a valuable intermediate in materials science and organic electronics. solubilityofthings.comresearchgate.net

Preparation of Boronic Esters from this compound for Cross-Coupling

The conversion of this compound into its corresponding boronic ester is a critical step for its use in Suzuki-Miyaura cross-coupling reactions. This transformation is most commonly achieved through a palladium-catalyzed cross-coupling reaction with a diboron (B99234) reagent, a method known as the Miyaura borylation. organic-chemistry.org

A typical procedure involves the reaction of this compound with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base. The choice of catalyst and base is crucial for achieving high yields and preventing side reactions. organic-chemistry.orgalfa-chemistry.com Commonly used catalysts include palladium complexes with phosphine (B1218219) ligands, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). Potassium acetate (B1210297) (KOAc) is a frequently employed base, as it is sufficiently mild to avoid premature Suzuki coupling of the newly formed boronic ester with the starting aryl bromide. nih.gov

The reaction is typically carried out in an inert solvent, such as dioxane or dimethyl sulfoxide (B87167) (DMSO), and heated to facilitate the reaction. The general reaction scheme is as follows:

Scheme 1: Miyaura Borylation of this compound

Image depicting the chemical structures for the Miyaura borylation of this compound.

While specific experimental data for the 7-hexyl derivative is not extensively reported, the synthesis of the closely related 2-(7-Bromo-9,9-di-n-octyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides a reliable procedural template. tcichemicals.comnih.gov The reaction conditions for this analog are summarized in the table below.

| Reactant | Reagents | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| 2-Bromo-9,9-dioctyl-7-fluorene | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | KOAc | Dioxane | 80 °C | High | tcichemicals.comnih.gov |

This methodology is expected to be directly applicable to the synthesis of 2-(7-hexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding a stable, crystalline solid that can be purified by column chromatography.

Synthesis of Stannyl (B1234572) Derivatives as Polymerization Precursors

For polymerization via Stille cross-coupling, the synthesis of organotin (stannyl) derivatives of this compound is necessary. organic-chemistry.orgwikipedia.org These compounds act as nucleophiles in palladium-catalyzed cross-coupling reactions with organohalides or triflates. The most common method for introducing a stannyl group onto an aryl bromide is through a palladium-catalyzed reaction with a hexaalkylditin reagent, such as hexamethylditin or hexabutylditin.

The synthesis of stannyl derivatives of fluorene generally involves the reaction of the corresponding bromo-fluorene with a distannane in the presence of a palladium catalyst. A common catalyst for this transformation is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction is typically performed in an inert, high-boiling solvent like toluene (B28343) or xylene under reflux conditions.

The general reaction scheme for the synthesis of a trimethylstannyl derivative is as follows:

Scheme 2: Stannylation of this compound

Image depicting the chemical structures for the stannylation of this compound.

Detailed research findings on the synthesis of stannyl derivatives specifically from this compound are scarce in the public domain. However, the general protocol for the stannylation of aryl bromides is well-established and can be adapted for this specific substrate. organic-chemistry.org The following table outlines a plausible set of reaction conditions based on general procedures for similar compounds.

| Reactant | Reagents | Catalyst | Solvent | Temperature | Reference |

| This compound | Hexamethylditin or Hexabutylditin | Pd(PPh₃)₄ | Toluene | Reflux | organic-chemistry.orgwikipedia.org |

The resulting stannyl derivative is typically an oil or a low-melting solid and requires careful purification, often by column chromatography on silica (B1680970) gel, to remove residual tin byproducts, which can be toxic and interfere with subsequent polymerization reactions.

Polymerization and Oligomerization Chemistry Enabled by 2 Bromo 7 Hexyl 9h Fluorene

Palladium-Catalyzed Cross-Coupling Reactions in Polymer Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis of conjugated polymers. These reactions allow for the precise formation of C-C bonds between aryl halides and organometallic reagents, leading to well-defined polymer architectures. For 2-Bromo-7-hexyl-9H-fluorene, reactions such as Suzuki-Miyaura, Stille, and Sonogashira coupling are instrumental in creating polymers with tailored electronic and optical properties.

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the synthesis of polyfluorenes. researchgate.netacs.org This reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organohalide. In the context of this compound, it can be polymerized with a bis(boronic ester) derivative of fluorene (B118485) to yield high molecular weight polyfluorenes.

The polymerization of fluorene derivatives via Suzuki coupling is influenced by several factors, including the choice of palladium catalyst, base, and solvent system. researchgate.netresearchgate.net For instance, the polymerization of 9,9-bis(6'-bromohexyl)-2,7-dibromofluorene with 1,4-diphenylboronic acid has been studied with various palladium catalysts such as [Pd(PPh₃)₄], [Pd(PPh₃)₂Cl₂], and [PdCl₂(dppf)]·CH₂Cl₂. researchgate.net The catalyst choice significantly impacts the reaction kinetics and the molecular weight of the resulting polymer. researchgate.netacs.org Typically, a biphasic solvent system of toluene (B28343) and an aqueous base solution (e.g., K₂CO₃ or Na₂CO₃) is employed at elevated temperatures. researchgate.netamazonaws.com

| Catalyst | Base | Solvent | Reaction Time | Resulting Polymer |

| [Pd(PPh₃)₄] | K₂CO₃ | Toluene/Water | >48 hours | Poly[9,9-bis(6'-bromohexylfluoren-2,7-diyl)-alt-co-(benzen-1,4-diyl)] |

| [PdCl₂(dppf)]·CH₂Cl₂ | K₂CO₃ | Toluene/Water | Faster conversion | Poly[9,9-bis(6'-bromohexylfluoren-2,7-diyl)-alt-co-(benzen-1,4-diyl)] |

| Pd(OAc)₂ | K₂CO₃ | THF/Water | 30 minutes | Poly(9,9-di-n-octylfluorenyl-2,7-diyl) |

This table presents representative conditions for Suzuki-Miyaura polymerization of fluorene-based monomers. The specific conditions for this compound would be analogous.

The resulting polyfluorenes exhibit strong blue photoluminescence and are promising materials for organic light-emitting diodes (OLEDs). The hexyl side chains on the fluorene backbone are crucial for ensuring solubility in common organic solvents, facilitating device fabrication via solution-processing techniques.

The Stille coupling reaction, which involves the palladium-catalyzed reaction between an organotin compound and an organohalide, is another effective method for the synthesis of fluorene-containing conjugated materials. nih.govcolab.ws This reaction is particularly useful for creating alternating copolymers by reacting this compound with a distannylated comonomer, such as a bithiophene derivative.

The synthesis of fluorene-thiophene oligomers and polymers via Stille coupling offers a pathway to materials with tailored electronic properties. nih.gov The incorporation of the electron-rich thiophene (B33073) units into the polyfluorene backbone can modulate the HOMO/LUMO energy levels and the optical bandgap of the resulting copolymer. These materials are of significant interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The reaction conditions for Stille coupling typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in an anhydrous, inert solvent like toluene or DMF at elevated temperatures.

Detailed research findings indicate that the reactivity of the monomers and the choice of catalyst are critical for achieving high molecular weight polymers with low defect densities. The resulting fluorene-thiophene copolymers often exhibit enhanced charge carrier mobilities compared to their homopolymer counterparts.

The Sonogashira coupling reaction provides a route to synthesize polymers and oligomers containing alkyne linkages, thereby extending the π-conjugation of the material. This palladium/copper-catalyzed reaction couples a terminal alkyne with an aryl halide. beilstein-journals.org this compound can be reacted with diethynyl-functionalized comonomers to produce poly(fluorene-ethynylene)s.

These materials are characterized by a more rigid and planar backbone compared to polyfluorenes linked by single bonds, which can lead to enhanced electronic communication along the polymer chain. The introduction of the acetylene bridge also influences the optical properties, often resulting in a red-shift of the absorption and emission spectra. The synthesis of these extended π-conjugated systems is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. beilstein-journals.org The resulting polymers have potential applications in nonlinear optics and as sensory materials.

Co-Polymerization Strategies Incorporating this compound

Co-polymerization is a powerful strategy to fine-tune the optoelectronic properties of conjugated polymers. By incorporating different monomer units into the polymer backbone, it is possible to create materials with specific functionalities. This compound serves as an excellent electron-donating "D" building block in donor-acceptor "D-A" copolymers.

The co-polymerization of this compound with thiophene-based co-monomers is a well-established approach to generate high-performance organic semiconductors. researchgate.net Thiophene and its derivatives, such as bithiophene and thieno[3,2-b]thiophene, are electron-rich units that, when combined with the fluorene moiety, can lead to polymers with high hole mobilities.

The resulting fluorene-thiophene copolymers have been extensively investigated for their use in OFETs. The electronic properties of these copolymers can be systematically tuned by varying the ratio of fluorene to thiophene units and by modifying the structure of the thiophene comonomer. The Suzuki and Stille coupling reactions are the most common methods for synthesizing these copolymers.

To create materials with smaller bandgaps suitable for applications in OPVs and near-infrared (NIR) OLEDs, this compound is often co-polymerized with strong electron-accepting "A" units. mit.edupolyu.edu.hk A prominent example of such an acceptor is 2,1,3-benzothiadiazole (BT). nih.govresearchgate.net

The co-polymerization of fluorene and benzothiadiazole results in a D-A copolymer with a significant intramolecular charge transfer (ICT) character. nih.gov This ICT from the electron-rich fluorene unit to the electron-deficient benzothiadiazole unit leads to a substantial reduction in the polymer's bandgap and a red-shift in its absorption and emission spectra. mdpi.com By carefully selecting the donor and acceptor units, the emission color of the resulting polymer can be tuned across the visible spectrum. researchgate.net

| Co-monomer | Polymer Architecture | Key Properties | Potential Application |

| Thiophene | Alternating D-D | High hole mobility, good processability | Organic Field-Effect Transistors (OFETs) |

| 2,1,3-Benzothiadiazole | Alternating D-A | Intramolecular charge transfer, tunable bandgap, green/red emission | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) mdpi.comsemanticscholar.org |

| 4,7-dithiophen-2-yl-benzo researchgate.netamazonaws.commit.eduthiadiazole | Alternating D-A-D | Extended π-conjugation, enhanced internal charge transfer nih.gov | Organic Photovoltaics (OPVs), Near-Infrared (NIR) devices |

This table summarizes the outcomes of co-polymerizing fluorene-based monomers with different co-monomers.

The synthesis of these D-A copolymers is typically achieved through Suzuki-Miyaura or Stille coupling reactions. mdpi.comsemanticscholar.org The properties of the resulting polymers, such as their molecular weight, solubility, and thermal stability, are highly dependent on the specific reaction conditions and the nature of the solubilizing side chains.

Synthesis of Cross-Conjugated Fluorene Polymers

Cross-conjugated polymers represent a unique class of materials where the π-systems are arranged in a non-linear, or cross-conjugated, fashion. This arrangement can lead to distinct electronic and optical properties compared to their linearly conjugated counterparts. The synthesis of such polymers often involves metal-catalyzed cross-coupling reactions where monomers like this compound can be utilized.

One of the primary methods for synthesizing fluorene-based polymers is through palladium-catalyzed coupling reactions, such as the Suzuki polycondensation. nih.govresearchgate.net In this approach, a dibromo-fluorene derivative is reacted with a fluorene monomer containing two boronic acid or boronic ester groups. 20.210.105 By carefully selecting the co-monomers, it is possible to introduce cross-conjugated units into the polymer backbone. For instance, copolymerizing a 2,7-dibromo-9,9-di-substituted fluorene with a monomer featuring branching points can lead to a cross-conjugated architecture. While direct synthesis of purely cross-conjugated polymers from this compound as the sole monomer is less common, it serves as a crucial building block in more complex polymer structures.

Another synthetic strategy involves the chemical oxidation of precursor polymers. uh.edu For example, polymers containing fluorene units tethered to the main chain can be cross-linked at the 2 and 7 positions of the fluorene ring using an oxidizing agent like iron(III) chloride. uh.edu This process results in the formation of a network of conjugated polyfluorene or oligofluorene units within the material. uh.edu

Furthermore, the introduction of specific functionalities into the polymer chain can be achieved by copolymerizing fluorene monomers with other aromatic compounds. For example, new light-emitting fluorene copolymers have been synthesized by incorporating dicyano derivatives of stilbene and phenanthrene into the polymer backbone via Suzuki polycondensation. nih.gov This method allows for the tuning of the photophysical and electroluminescent properties of the resulting materials. nih.gov

Control over Polymer Architecture and Molecular Weight Distribution

Achieving control over the polymer architecture, including molecular weight and its distribution, is paramount for tailoring the properties of polyfluorene derivatives for specific applications. The use of controlled polymerization techniques allows for the synthesis of well-defined polymers with predictable characteristics.

Attainment of Well-Defined Polyfluorene Derivatives

The synthesis of well-defined polyfluorene derivatives, characterized by a controlled molecular weight, a narrow molecular weight distribution (low polydispersity index), and specific end-groups, is achievable through chain-growth polymerization mechanisms. acs.orgscholaris.ca Catalyst-transfer polymerization (CTP), a type of chain-growth polycondensation, has emerged as a powerful tool for the precise synthesis of conjugated polymers. scholaris.ca

In the context of fluorene-based polymers, Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) has been successfully employed. rsc.orgrsc.org This method allows for the controlled polymerization of fluorene monomers, leading to polymers with predictable molecular weights and narrow dispersities. researchgate.net The mechanism involves the catalyst moving along the growing polymer chain, which enables the synthesis of complex architectures such as block copolymers. rsc.org

For instance, the palladium-catalyzed polycondensation of 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to proceed via a chain-growth mechanism. acs.org This reaction yields well-defined polyfluorenes with narrow molecular weight distributions, and the resulting polymers possess a phenyl group at one end, originating from the initiator. acs.org The linear relationship between monomer conversion and the number-average molecular weight (Mn), as well as between the feed ratio and Mn, confirms the chain-growth nature of the polymerization. acs.orgrsc.org

The ability to synthesize well-defined polyfluorenes is crucial as their photophysical and electrical properties are highly dependent on the polymer's structure and molecular weight. 20.210.105 Access to such controlled polymerization methods opens the door to creating materials with optimized performance for applications in organic electronics, such as light-emitting diodes (LEDs). 20.210.105

Analysis of Number-Average Molecular Weight and Polydispersity Index via Gel Permeation Chromatography

Gel Permeation Chromatography (GPC) is a standard and essential technique for determining the molecular weight and molecular weight distribution of polymers. In the study of polyfluorene derivatives synthesized from monomers like this compound, GPC provides crucial information about the success of the polymerization in achieving a target molecular weight and a narrow polydispersity index (PDI).

The number-average molecular weight (Mn) represents the average molecular weight of the polymer chains, while the PDI (or MWD) is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a very narrow distribution, which is a hallmark of a well-controlled, or "living," polymerization.

In the synthesis of polyfluorenes via chain-growth Suzuki polymerization, GPC analysis is used to demonstrate control over the polymerization process. For example, studies have shown that the Mn of the resulting polyfluorene increases linearly with the monomer-to-initiator ratio, a key indicator of a controlled polymerization. acs.org

Below is a table summarizing representative GPC data for polyfluorene derivatives synthesized using controlled polymerization techniques.

| Polymerization Method | Monomer(s) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Suzuki Chain-Growth Polycondensation | 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 5,800 - 21,100 | 1.15 - 1.27 |

| Suzuki Catalyst-Transfer Polycondensation | Potassium 2-(7-bromo-9,9-dihexyl-9H-fluorene-2-yl)triolborate | Varies with monomer/initiator ratio | ~1.2 |

| Suzuki Polycondensation | 2,7-dibromo-9,9-di-n-octylfluorene and 1,4-benzenediboronic acid | 11,000 - 45,000 | 1.8 - 2.5 |

This table is illustrative and compiles data from various sources to show typical ranges. Actual values depend on specific reaction conditions.

The data clearly indicates that controlled polymerization methods, such as chain-growth and catalyst-transfer polycondensation, can produce polyfluorenes with well-defined molecular weights and narrow PDIs. In contrast, traditional step-growth Suzuki polycondensation typically results in broader molecular weight distributions. The ability to precisely control these parameters is critical for optimizing the performance of polyfluorene-based materials in electronic and optoelectronic devices.

Structural and Electronic Elucidation of 2 Bromo 7 Hexyl 9h Fluorene Derived Materials

Spectroscopic Characterization for Molecular Structure Confirmation

Spectroscopic methods are indispensable for verifying the chemical structure of newly synthesized monomers and polymers. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic connectivity and molecular weight, confirming the successful synthesis of the target materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. For fluorene-based monomers and their corresponding polymers, ¹H and ¹³C NMR provide unambiguous confirmation of the chemical structure.

In the ¹H NMR spectrum of a monomer like 2-Bromo-7-hexyl-9H-fluorene, distinct signals corresponding to the aromatic protons, the protons on the C9 position, and the aliphatic protons of the hexyl chain are expected. The aromatic region typically displays a complex pattern of doublets and doublets of doublets, characteristic of the substituted fluorene (B118485) core. The methylene (B1212753) protons at the C9 position usually appear as a singlet. The hexyl side chain produces a series of multiplets, with the terminal methyl group appearing as a triplet.

Upon polymerization, the NMR signals broaden significantly due to the increased molecular weight and restricted chain mobility. researchgate.net However, the characteristic chemical shifts remain, allowing for confirmation of the polymer's repeat unit. The integration of the signals can also provide information about the monomer ratios in copolymers.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Monomer

Note: These are predicted values based on structurally similar compounds. Actual experimental values may vary.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.20 - 7.80 | 119.0 - 130.0 |

| C9-H₂ | ~3.90 | ~37.0 |

| α-CH₂ (Hexyl) | ~2.65 | ~36.0 |

| (CH₂)₄ (Hexyl) | 1.25 - 1.40 | 22.0 - 32.0 |

| CH₃ (Hexyl) | ~0.88 | ~14.0 |

| Quaternary C (Aromatic) | - | 139.0 - 152.0 |

| C-Br (Aromatic) | - | ~121.0 |

Mass spectrometry (MS) is employed to determine the precise molecular weight of the monomer and to analyze its fragmentation pattern, which further confirms its structure. For this compound (C₁₉H₂₁Br), the expected molecular weight is approximately 329.27 g/mol . The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak (M⁺), with two signals of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecule. The fragmentation pattern for this compound is expected to show characteristic losses of the alkyl chain and the bromine atom. libretexts.orgmiamioh.edu Key fragmentation pathways include benzylic cleavage, leading to the loss of the hexyl radical (•C₆H₁₃), and the loss of the bromine radical (•Br).

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Description |

| 328/330 | [C₁₉H₂₁Br]⁺ | Molecular Ion (M⁺) |

| 244 | [M - C₆H₁₃]⁺ | Loss of hexyl radical |

| 249 | [M - Br]⁺ | Loss of bromine radical |

| 165 | [C₁₃H₉]⁺ | Fluorenyl cation (from subsequent fragmentation) |

Microstructural and Morphological Characterization of Thin Films

The performance of organic electronic devices is critically dependent on the solid-state arrangement of the active materials. The microstructure and surface morphology of thin films derived from this compound-containing polymers are therefore investigated using advanced imaging and diffraction techniques.

X-ray diffraction (XRD) is a powerful non-destructive technique used to probe the crystalline structure and molecular packing in polymer thin films. mdpi.com For semi-crystalline conjugated polymers like polyfluorene derivatives, XRD patterns reveal information about the degree of crystallinity, the orientation of crystalline domains relative to the substrate, and key intermolecular distances. researchgate.netnist.gov

Typically, polyfluorenes with alkyl side chains self-assemble into lamellar structures. researchgate.net The XRD patterns of their thin films often show a series of sharp reflections at low angles (2θ < 10°), which correspond to the lamellar spacing between the polymer backbones, dictated by the length of the side chains. A broader peak at higher angles (2θ ≈ 20-25°) is often attributed to the π-stacking distance between adjacent conjugated backbones, which is crucial for charge transport. nist.gov The orientation of the polymer chains—either "edge-on" (π-stacking direction in the plane of the substrate) or "face-on" (π-stacking direction normal to the substrate)—can be determined using grazing incidence X-ray diffraction (GIXD). researchgate.netdiva-portal.org

Interactive Data Table: Typical XRD Parameters for Polyfluorene Derivative Thin Films

| Parameter | Typical 2θ Range (Cu Kα) | Typical d-spacing | Structural Information |

| Lamellar Stacking | 4° - 7° | 1.3 - 2.2 nm | Inter-chain distance determined by side-chain length |

| π-π Stacking | 20° - 24° | 0.37 - 0.45 nm | Inter-backbone distance for charge hopping |

Transmission Electron Microscopy (TEM) provides direct visualization of the nanoscale morphology of polymer thin films. nih.gov By imaging ultra-thin sections of the material or solution-cast films on a TEM grid, it is possible to identify the size, shape, and distribution of microcrystalline domains within the amorphous polymer matrix. researchgate.net

In bright-field TEM images, crystalline regions often appear darker due to enhanced electron scattering compared to the less dense amorphous regions. Selected Area Electron Diffraction (SAED) can be used in conjunction with TEM to obtain diffraction patterns from specific areas, confirming the crystalline nature of observed domains and providing information about their lattice structure. Visualizing these domains is critical, as their interconnectivity forms the pathways for charge carrier transport through the material. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to characterize the topography and homogeneity of polymer thin films. spectraresearch.comresearchgate.net Operating in tapping mode, the AFM can generate detailed 3D maps of the film surface with nanoscale resolution without causing significant damage. 20.210.105covalentmetrology.com

AFM analysis provides quantitative data on key morphological features such as surface roughness (often reported as root-mean-square, RMS, roughness), which can influence device interfaces. researchgate.net The images can reveal the presence of aggregates, fibrillar structures, or phase separation in polymer blends. 20.210.105technion.ac.il Furthermore, AFM phase imaging can distinguish between regions of different material properties (e.g., hardness or adhesion), often correlating with crystalline and amorphous domains. The film's morphology, as revealed by AFM, is highly dependent on processing conditions like the choice of solvent, spin-coating speed, and post-deposition annealing. squarespace.com

Interactive Data Table: Common AFM Measurements for Polymer Thin Films

| Parameter | Typical Values | Significance |

| RMS Roughness | 0.5 - 10 nm | Affects interfacial contact and charge injection/collection |

| Domain/Feature Size | 10 - 500 nm | Indicates the scale of phase separation or aggregation |

| Film Homogeneity | Qualitative (from images) | Crucial for uniform device performance across large areas |

Electrochemical Analysis of Electronic Energy Levels in Conjugated Polymers/Oligomers

The electrochemical behavior of conjugated polymers and oligomers derived from this compound provides crucial insights into their electronic structure, particularly the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These parameters are fundamental to understanding the materials' charge injection and transport properties, which are critical for their application in electronic devices. Cyclic voltammetry stands out as a primary and powerful technique for these investigations.

Cyclic Voltammetry (CV) for Determining Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Levels

Cyclic voltammetry (CV) is a widely employed electrochemical technique to probe the redox properties of materials. For conjugated polymers derived from this compound, CV measurements are typically performed on a thin film of the polymer cast onto a working electrode. By scanning the potential and observing the resulting current, the oxidation and reduction potentials of the material can be determined.

The onset of the first oxidation peak in the CV scan corresponds to the removal of an electron from the HOMO level, while the onset of the first reduction peak relates to the injection of an electron into the LUMO level. These onset potentials (Eox and Ered) can be used to estimate the HOMO and LUMO energy levels, respectively. The following empirical equations are often used for this calculation, referencing the ferrocene (B1249389)/ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level:

EHOMO = -e (Eoxonset - E1/2, ferrocene + 4.8) (eV)

ELUMO = -e (Eredonset - E1/2, ferrocene + 4.8) (eV)

Where:

Eoxonset is the onset potential of the first oxidation.

Eredonset is the onset potential of the first reduction.

E1/2, ferrocene is the half-wave potential of the ferrocene internal standard.

The electrochemical band gap (Egel) can then be calculated as the difference between the LUMO and HOMO energy levels:

Egel = ELUMO - EHOMO

This electrochemical band gap is a critical parameter as it represents the energy difference between the highest occupied and lowest unoccupied electronic states in the polymer.

Below is a hypothetical data table illustrating the kind of information obtained from CV measurements for a series of polymers derived from this compound.

| Polymer | Onset Oxidation Potential (Eox vs. Fc/Fc+) (V) | Onset Reduction Potential (Ered vs. Fc/Fc+) (V) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (Egel) (eV) |

| P1 | 0.85 | -1.95 | -5.25 | -2.45 | 2.80 |

| P2 | 0.78 | -2.02 | -5.18 | -2.38 | 2.80 |

| P3 | 0.72 | -2.08 | -5.12 | -2.32 | 2.80 |

Note: The data in this table is illustrative and intended to represent typical values for such polymers.

Correlation of Electrochemical Band Gaps with Conjugation Length and Molecular Structure

The electrochemical band gap of conjugated polymers derived from this compound is intrinsically linked to their molecular structure, particularly the effective conjugation length along the polymer backbone. The extent of π-electron delocalization, which is dictated by the planarity and connectivity of the monomer units, directly influences the energy difference between the HOMO and LUMO levels.

An increase in the effective conjugation length generally leads to a smaller HOMO-LUMO gap. This is because the π and π* molecular orbitals become more spread out in energy, with the HOMO level rising and the LUMO level falling. This trend can be observed by comparing oligomers of increasing chain length to the corresponding polymer. As the number of repeating fluorene units increases, the electrochemical band gap is expected to decrease and eventually plateau as the conjugation length reaches its effective limit.

The presence of the hexyl group at the 7-position of the fluorene unit serves to enhance the solubility of the resulting polymers in common organic solvents, facilitating their processing into thin films for electrochemical analysis. While the hexyl group is not directly part of the conjugated backbone, it can influence the polymer's morphology and interchain interactions in the solid state, which can indirectly affect the measured electrochemical properties. For instance, different side chain arrangements can lead to variations in polymer packing and the degree of π-π stacking, which in turn can modulate the electronic properties.

The following table provides a hypothetical illustration of the relationship between the number of monomer units (conjugation length) and the electrochemical band gap for oligomers of this compound.

| Oligomer (Number of Monomer Units) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (Egel) (eV) |

| Dimer (2) | -5.45 | -2.25 | 3.20 |

| Trimer (3) | -5.38 | -2.30 | 3.08 |

| Tetramer (4) | -5.32 | -2.35 | 2.97 |

| Polymer (>10) | -5.25 | -2.45 | 2.80 |

Note: The data in this table is illustrative and demonstrates the expected trend.

By systematically modifying the molecular structure, for example by copolymerizing this compound with other aromatic monomers, the electronic energy levels and the electrochemical band gap can be further tuned. The introduction of electron-donating or electron-withdrawing co-monomers can lead to a significant alteration of the HOMO and LUMO levels of the resulting copolymer, allowing for the targeted design of materials with specific electronic properties for various optoelectronic applications.

Theoretical and Computational Investigations of 2 Bromo 7 Hexyl 9h Fluorene Based Systems

Advanced Computational Modeling for Material Performance Prediction

Understanding of Solvatochromism Effects through Dipole Moment Analysis

Solvatochromism—the change in a substance's color or spectral properties with a change in solvent polarity—is a key phenomenon in the study of molecules with intramolecular charge transfer (ICT) characteristics. For fluorene-based systems, which are often designed as "push-pull" dyes, solvatochromism provides deep insights into the electronic redistribution upon photoexcitation.

Theoretical analysis of the dipole moment is central to understanding these effects. The dipole moment of a molecule in its ground state (μ_g) and excited state (μ_e) can be calculated using quantum chemical methods. A significant increase in the dipole moment upon excitation (μ_e > μ_g) is a strong indicator of a more polar excited state, which is characteristic of ICT. rsc.orgnih.gov This change implies that upon absorbing light, electron density shifts from an electron-donating part of the molecule to an electron-accepting part.

This phenomenon is often analyzed using models like the Lippert-Mataga equation, which correlates the Stokes shift (the difference between the absorption and emission maxima) with the solvent polarity. A linear relationship in a Lippert-Mataga plot confirms the solvatochromic behavior and allows for the experimental estimation of the change in dipole moment (Δμ = μ_e - μ_g).

For a hypothetical system where the bromo and hexyl groups of 2-Bromo-7-hexyl-9H-fluorene are replaced by a donor (like an amino group) and an acceptor (like a nitro or cyano group), computational studies can predict the dipole moments and the expected solvatochromic response. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed for these calculations. The results can guide chemists in selecting the most promising donor-acceptor pairs to achieve strong solvatochromic effects for applications like chemical sensors or biological probes. mdpi.com

The table below presents hypothetical, yet representative, calculated data for a donor-acceptor substituted fluorene (B118485) derivative in different solvents to illustrate the concept.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Calculated Δμ (Debye) |

| Toluene (B28343) | 2.38 | 355 | 410 | 3980 | 5.2 |

| Chloroform | 4.81 | 362 | 435 | 4995 | 5.3 |

| Dichloromethane | 8.93 | 368 | 450 | 5480 | 5.5 |

| Acetonitrile | 37.5 | 375 | 480 | 6650 | 5.8 |

This interactive table contains representative data based on typical values for 2,7-disubstituted fluorene dyes to demonstrate the principles of solvatochromism and dipole moment changes.

Theoretical Insights into Structure-Property Relationships for Rational Design

The rational design of novel materials involves establishing clear relationships between a molecule's chemical structure and its resulting physical and electronic properties. Theoretical and computational investigations are paramount in this process, allowing for the in-silico screening of potential candidate molecules before undertaking complex and costly synthesis. rsc.org For materials based on this compound, which serves as a versatile building block, computational chemistry provides a predictive framework for tuning properties for specific applications, such as organic light-emitting diodes (OLEDs) or nonlinear optical (NLO) materials.

Key parameters that are routinely calculated to establish these structure-property relationships include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a primary determinant of the molecule's absorption and emission wavelengths. Modifying the substituents on the fluorene core can systematically raise or lower these energy levels, thereby tuning the color of emission. researchgate.net For instance, adding electron-donating groups typically raises the HOMO level, while electron-withdrawing groups lower the LUMO level, both leading to a smaller energy gap.

Reorganization Energy: This parameter quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A low reorganization energy is desirable for efficient charge transport materials, as it facilitates faster charge hopping between molecules in a solid-state device. Calculations can compare the reorganization energies of different fluorene derivatives to identify structures that are likely to have high charge mobility.

Transition Dipole Moment: This property is related to the probability of an electronic transition occurring upon light absorption. A larger transition dipole moment generally leads to stronger absorption and more intense fluorescence, which is crucial for bright emitters in OLEDs. nih.gov

Ionization Potential and Electron Affinity: These values, which can be estimated from the HOMO and LUMO energies, respectively, are essential for designing efficient OLEDs. They determine how well the material can inject and transport holes and electrons from the electrodes, ensuring balanced charge transport and high device efficiency.

The table below summarizes how different hypothetical modifications to a 2,7-disubstituted fluorene core, starting from a this compound precursor, could influence its key electronic properties, as predicted by DFT calculations.

| Substituent at C2 (Donor) | Substituent at C7 (Acceptor) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Emission Color |

| H | H | -5.95 | -2.10 | 3.85 | Violet |

| Methoxy (-OCH₃) | Cyano (-CN) | -5.60 | -2.85 | 2.75 | Blue |

| Diphenylamino (-NPh₂) | Cyano (-CN) | -5.35 | -2.88 | 2.47 | Green |

| Diphenylamino (-NPh₂) | Dicyanovinyl | -5.40 | -3.20 | 2.20 | Yellow-Orange |

This interactive table illustrates theoretically predicted trends in the electronic properties of fluorene-based systems based on the nature of the donor and acceptor groups attached at the C2 and C7 positions.

By systematically calculating these properties for a range of virtual compounds, researchers can identify the most promising molecular designs for achieving high-performance organic electronic materials, effectively guiding synthetic efforts and accelerating the discovery cycle. researchwithrutgers.com

Application of 2 Bromo 7 Hexyl 9h Fluorene Derivatives in Advanced Organic Electronic Materials

Design Principles for Charge Transport and Optoelectronic Performance

The efficacy of 2-Bromo-7-hexyl-9H-fluorene derivatives in organic electronic devices is deeply rooted in the ability to tailor their chemical structure to optimize charge transport and optoelectronic properties. Key design principles revolve around manipulating the conjugation length and employing molecular engineering strategies to fine-tune emission characteristics and energy levels.

Impact of Conjugation Length on Charge Carrier Mobility

The extent of π-conjugation in polymers and oligomers derived from this compound is a critical determinant of their charge carrier mobility. A longer effective conjugation length generally leads to a smaller energy bandgap and facilitates the delocalization of charge carriers along the molecular backbone, which is essential for efficient charge transport. nih.gov

In practice, the synthesis of copolymers by introducing other aromatic units, such as thiophene (B33073) or bithiophene, extends the π-conjugated system. This extension can significantly enhance the performance of the resulting semiconductor. For instance, oligomers based on fluorene (B118485) and bithiophene have demonstrated very high field-effect mobilities, exceeding 0.1 cm²/Vs. pkusz.edu.cn The design of these molecules, which facilitates π-π stacking, is crucial for achieving high mobilities comparable to those of amorphous silicon transistors. pkusz.edu.cn

Molecular Engineering for Tunable Emission Properties and Wide Band Gaps

Molecular engineering offers a powerful toolkit for tuning the emission colors and energy levels of materials derived from this compound. By incorporating various electron-donating or electron-accepting moieties into the fluorene backbone, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely controlled. This, in turn, dictates the emission color and the bandgap of the material.

For example, copolymerizing fluorene with units like benzothiadiazole, which has electron-accepting properties, can lead to materials with tunable emission from blue to green. The introduction of different functional groups allows for the modulation of the intramolecular charge transfer characteristics, thereby influencing the emission wavelength. This strategy is fundamental in creating materials for a wide range of optoelectronic applications, from blue-emitting materials for displays to materials with broader absorption for solar cells.

Materials for Organic Field-Effect Transistors (OFETs)

The unique electronic properties of this compound derivatives make them excellent candidates for the active layer in OFETs. Research in this area focuses on the development of novel semiconducting polymers and oligomers with enhanced performance metrics.

Development of High-Performance Semiconducting Polymers and Oligomers

The versatility of the this compound building block allows for its incorporation into a variety of polymer and oligomer structures. Through cross-coupling reactions like Suzuki or Stille, it can be copolymerized with a wide range of aromatic comonomers to produce high-performance semiconductors.

Oligomers of fluorene and bithiophene, for instance, have been synthesized and shown to exhibit p-channel transistor behavior with mobilities in the same order of magnitude as amorphous silicon devices. pkusz.edu.cn These oligomers demonstrate the potential of fluorene-based systems in high-performance electronics. The substitution at the 9-position of the fluorene with hexyl groups ensures good solubility and processability without disrupting the π-conjugation of the backbone, which is crucial for device fabrication.

Enhancement of Field-Effect Mobility and On/Off Ratios

A primary goal in the design of OFET materials is the maximization of field-effect mobility and the on/off current ratio. For derivatives of this compound, these parameters are highly dependent on the molecular structure, intermolecular packing in the solid state, and the morphology of the thin film.

Studies on oligofluorene derivatives have reported very high field-effect mobilities, exceeding 0.1 cm²/Vs, and on/off ratios of more than 1000. pkusz.edu.cn In some cases, on/off ratios greater than 10^5 have been achieved. pkusz.edu.cn These excellent characteristics are attributed to the formation of highly ordered thin films with large, interconnected polycrystalline grains, which facilitate efficient charge transport. The environmental stability of these materials, with no significant decrease in performance after prolonged exposure to air, further highlights their potential for practical applications. pkusz.edu.cn

Below is a table summarizing the performance of some OFETs based on fluorene derivatives:

| Material | Mobility (cm²/Vs) | On/Off Ratio | Reference |

| Oligo(fluorene-alt-bithiophene) (DH-FTTF) | > 0.1 | > 1000 | pkusz.edu.cn |

| Terfluorene derivative | ~10⁻² | > 1000 | pkusz.edu.cn |

| Oligo(fluorene-alt-bithiophene) (FTTF) | Not specified | > 10⁵ | pkusz.edu.cn |

Materials for Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells (OPVs)

Derivatives of this compound are also extensively used in the fabrication of OLEDs and OPVs. Their tunable optoelectronic properties allow for the creation of efficient light-emitting and light-harvesting devices.

In the context of OLEDs, the ability to engineer the bandgap and emission color of fluorene-based copolymers is of paramount importance. By incorporating small amounts of a narrow-bandgap comonomer, the emission color can be tuned across the visible spectrum. For example, copolymers of fluorene with dicyanostilbene have been shown to exhibit yellow-green luminescence, while those with 9,10-dicyanophenanthrene emit in the greenish-blue region. A device using a fluorene copolymer with 2.5 mol% of 9,10-dicyanophenanthrene demonstrated a maximum brightness of 9230 cd/m² and a current efficiency of 3.33 cd/A. rsc.org

For OPV applications, fluorene-based polymers are often used as the electron donor material in a bulk-heterojunction (BHJ) with a fullerene acceptor. The performance of these devices is highly dependent on the energy levels of the donor and acceptor materials, as well as the morphology of the active layer. A notable example is poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] (F6T2), which has been used in BHJ solar cells with semanticscholar.orgsemanticscholar.org-phenyl-C61-butyric acid methyl ester (PCBM). These devices have shown a promising power conversion efficiency (PCE) of 2.4%, with a high open-circuit voltage (Voc) of approximately 0.9 V. nih.gov The hole mobility of F6T2 was measured to be approximately 8.4 x 10⁻⁵ cm²/(V·s), which allows for efficient charge extraction. nih.gov

The following table summarizes the performance of select OLEDs and OPVs based on fluorene derivatives:

| Device Type | Material | Performance Metric | Value | Reference |

| OLED | Fluorene-co-9,10-dicyanophenanthrene (2.5 mol%) | Max. Brightness | 9230 cd/m² | rsc.org |

| OLED | Fluorene-co-9,10-dicyanophenanthrene (2.5 mol%) | Max. Current Efficiency | 3.33 cd/A | rsc.org |

| OPV | Poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] (F6T2) | Power Conversion Efficiency (PCE) | 2.4% | nih.gov |

| OPV | Poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] (F6T2) | Open-Circuit Voltage (Voc) | ~0.9 V | nih.gov |

| OPV | Poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] (F6T2) | Hole Mobility | 8.4 x 10⁻⁵ cm²/(V·s) | nih.gov |

Utilization of Polyfluorenes as Active Layers in PLEDs

Polyfluorenes (PFs), polymers derived from fluorene monomers, are a premier class of materials for the active emissive layer in polymer light-emitting diodes (PLEDs). Their prominence stems from a combination of high photoluminescence quantum efficiency (PLQE), excellent thermal stability, and good charge transport properties. The wide bandgap of polyfluorenes makes them particularly suitable for emitting light in the blue region of the spectrum, a critical component for full-color displays and solid-state lighting. wikipedia.org

The chemical structure of polyfluorenes can be readily tuned to optimize their performance. wikipedia.org By copolymerizing fluorene units with other aromatic monomers, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely engineered. This allows for the creation of materials with tailored band gaps, corresponding to emissions across the entire visible spectrum. researchgate.net The 9,9-dialkyl substitution on the fluorene ring, often originating from precursors like this compound, is crucial for ensuring solubility in common organic solvents, which enables low-cost solution-based processing techniques like spin-coating and inkjet printing. researchgate.net

| Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission Color |

| Poly(9,9-dialkylfluorene) Homopolymer | -5.8 | -2.1 | ~3.7 | Blue |

| PF-alt-Phenylene | -5.78 | -2.43 | 3.35 | Blue |

| PF-alt-Carbazole | -5.61 | -2.44 | 3.17 | Blue |

| PF-alt-Naphthalene | -5.88 | -2.81 | 3.07 | Blue-Green |

This table presents typical electronic properties of various polyfluorene-based copolymers, demonstrating the tunability achieved by introducing different comonomers.

Role in Efficient Blue-Light-Emitting Devices

Achieving efficient and stable blue emission has historically been a challenge in the development of OLEDs. Polyfluorene derivatives have emerged as one of the most promising solutions. Their rigid, planar biphenyl (B1667301) structure contributes to high oscillator strength and narrow emission spectra, leading to pure blue colors.

Research has focused on overcoming a common issue in polyfluorenes: the formation of aggregate or excimer states that can lead to undesirable green emission and reduce device stability. One successful strategy involves creating copolymers or incorporating bulky side groups to prevent close chain packing. For instance, a fluorene-based homopolymer incorporating a spiroxanthene group at the C-9 position has been shown to exhibit highly stable, deep-blue emission. A device using this polymer as the emitting layer achieved a maximum external quantum efficiency (EQE) of 1.74% with Commission Internationale de l'Éclairage (CIE) coordinates of (0.15, 0.07), which is in the deep-blue region.

Further advancements have been made with oligomeric fluorene-based materials. By incorporating electron-donating and electron-withdrawing end groups, the injection and transport of both holes and electrons can be facilitated, leading to highly efficient devices. Solution-processed OLEDs using such oligomers have reached maximum EQEs of up to 6.1% for non-doped devices and 8.6% for doped devices, demonstrating their potential for high-performance blue emitters. doi.org

| Emitting Material | Device Type | Max. Efficiency | CIE Coordinates |

| Phenylanthracene-fluorene derivative (1) | OLED | 3.37 cd/A (EQE: 1.87%) | (0.18, 0.25) |

| Phenylanthracene-fluorene isomer | OLED | 2.76 cd/A | (0.16, 0.14) |

| CB (fluorene derivative) | Solution-processed OLED | ~3 cd/A | (0.15, 0.15) |

This table summarizes the performance of various PLEDs that utilize derivatives of this compound, showcasing their effectiveness in producing efficient blue light.

Application in Organic Photovoltaic Devices

The same properties that make polyfluorene derivatives excellent for PLEDs—strong light absorption, good charge transport, and processability—also make them suitable as electron-donor materials in bulk heterojunction (BHJ) organic photovoltaic (OPV) devices. wikipedia.orgevitachem.com In a BHJ solar cell, the polyfluorene derivative is blended with an electron-acceptor material, typically a fullerene derivative, to create a photoactive layer.

Upon absorbing light, the polyfluorene generates an exciton (B1674681) (a bound electron-hole pair), which then diffuses to the interface between the donor and acceptor materials. At this interface, the exciton dissociates, with the electron being transferred to the acceptor and the hole remaining on the polymer. These separated charges are then transported to their respective electrodes, generating a photocurrent.

The performance of polyfluorene-based OPVs can be optimized by tuning the polymer's absorption spectrum to match the solar spectrum and by ensuring efficient charge separation and transport. wikipedia.org Copolymerization of fluorene with low-band-gap monomers can extend the absorption into the visible and near-infrared regions, increasing the number of photons captured. For example, donor-acceptor copolymers of fluorene have achieved power conversion efficiencies exceeding 4% by pushing their absorption edge to 700 nm. wikipedia.org

Specialized Functions in Photonic and Sensing Devices

Beyond mainstream electronic applications, the unique photophysical properties of this compound derivatives have been harnessed for specialized functions in nonlinear optics and chemical sensing.

Materials for Two- and Three-Photon Absorption Phenomena

Two-photon absorption (2PA) and three-photon absorption (3PA) are nonlinear optical processes where a molecule simultaneously absorbs two or three photons. This phenomenon is highly dependent on the intensity of the incident light and allows for excitation with lower-energy (longer wavelength) light, which can penetrate deeper into materials like biological tissue. ucf.edu Fluorene derivatives, with their extended π-conjugated systems, can be designed to have exceptionally large 2PA and 3PA cross-sections.

The fluorenyl π-system is photochemically and thermally stable, and its structure can be readily functionalized at the 2-, 7-, and 9-positions to enhance nonlinear optical properties. ucf.edu By creating molecules with a donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) structure, the 2PA cross-section can be significantly increased. For example, a symmetrical fluorene derivative flanked by electron-withdrawing benzothiazole (B30560) groups exhibited a peak 2PA cross-section (δ) of 6,000 GM (Göppert-Mayer units). ucf.edu Other derivatives have shown values ranging from 700 to 5,000 GM. nih.gov

Polyfluorene derivatives also exhibit strong multiphoton absorption. Studies on poly(9,9′-n-dihexyl-2,7-fluorenediyl) and its vinylene analogue have reported 2PA cross-sections of around 2,000 GM and 3PA cross-sections on the order of 1 × 10⁻⁷⁸ cm⁶ s² photon⁻². researchgate.netiphy.ac.cn These properties are valuable for applications such as optical power limiting, 3D microfabrication, and two-photon fluorescence microscopy. ucf.edunih.gov

| Compound/Polymer | 2PA Cross-Section (δ) in GM¹ | 3PA Cross-Section (σ₃) in 10⁻⁷⁸ cm⁶s² |

| Fluorene derivative with phosphonate (B1237965) group (2) | 650 | - |

| Fluorene derivative with nitro group (3) | 1300 | - |

| Symmetrical fluorene derivative (3) | 6000 | - |

| Poly(9,9′-n-dihexyl-2,7-fluorenediyl) (LaPPS 10) | ~2000 | ~1 |

| Poly(9,9′-n-dihexyl-2,7-fluorene-diyl-vinylene) (LaPPS 38) | ~2000 | ~1 |

| Thiophene-fluorene derivative (MOTFTBr) | - | 152 |

| Thiophene-fluorene derivative (ATFTBr) | - | 139 |

¹ 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ This table highlights the significant nonlinear optical properties of various materials derived from fluorene precursors.

Conjugated Polymers for Chemical Sensor Development

Conjugated polymers derived from fluorene are highly effective materials for chemical sensors due to their amplified fluorescence quenching response. The fundamental principle behind these sensors is that the electronic excitations (excitons) can migrate rapidly along the polymer backbone. If a single exciton encounters a quencher molecule (the analyte) bound to the polymer, the fluorescence of the entire polymer chain can be quenched. This "molecular wire" effect results in a massive signal amplification compared to small-molecule sensors, where a one-to-one interaction is required.

This mechanism has been successfully employed for the ultra-sensitive detection of nitroaromatic compounds, which are common components of explosives. Fluorene-based conjugated polymers have been synthesized that can detect 2,4,6-trinitrophenol (TNP) with extraordinary sensitivity, achieving detection limits in the picomolar (pM) range. nih.govacs.org The high sensitivity is attributed to a photoinduced electron transfer process from the electron-rich polymer to the electron-deficient nitroaromatic analyte, which effectively quenches the fluorescence. nih.gov

These polymers can be used for detection in aqueous solutions and can also be incorporated into solid-state sensors, such as coated test strips, for convenient on-site analysis. nih.gov Beyond explosives, the functionalization of the polymer backbone with specific receptors allows for the selective detection of a wide range of other analytes, including metal ions and biological molecules. acs.org

| Polymer Sensor | Analyte | Detection Limit | Quenching Mechanism |

| Fluorene-based CP 1 | 2,4,6-Trinitrophenol (TNP) | 3.2 pM | Static Quenching (PET¹) |

| Fluorene-based CP 2 | 2,4,6-Trinitrophenol (TNP) | 5.7 pM | Static Quenching (PET¹) |

| Fluorene-based CP 3 | 2,4,6-Trinitrophenol (TNP) | 6.1 pM | Static Quenching (PET¹) |

| F8BT | Ecamsule | - | Electrofluorochromism |

¹ PET: Photoinduced Electron Transfer This table shows the high sensitivity of fluorene-based conjugated polymer sensors for detecting specific chemical analytes.

Future Directions and Emerging Research Avenues for 2 Bromo 7 Hexyl 9h Fluorene Chemistry

Exploration of Novel Synthetic Pathways for Highly Functionalized Fluorene (B118485) Monomers

The performance of fluorene-based materials is intrinsically linked to the precise chemical structure of the monomer units. While 2-Bromo-7-hexyl-9H-fluorene is a valuable starting point, future research is geared towards creating more complex, highly functionalized monomers to fine-tune the optoelectronic properties of the final materials.

One emerging area is the use of multi-component reactions (IMCRs), which allow for the construction of complex molecular architectures in a single step. rug.nl These reactions offer a pathway to introduce diverse functional groups onto the fluorene core, moving beyond the simple substitution patterns currently employed. rug.nl Additionally, strategic C(sp³)–H functionalization of the fluorene unit is being explored as a sustainable route to create new derivatives. acs.org

Another key direction is the development of more efficient and selective cross-coupling reactions. While Suzuki and similar palladium-catalyzed reactions are staples in this field, researchers are investigating novel catalytic systems, including N-heterocyclic carbene (NHC) Pd catalysts, to overcome challenges associated with sterically hindered substrates and to broaden the scope of accessible monomer structures. researchgate.net These advanced synthetic methods are crucial for creating monomers with tailored electron-donating or electron-accepting properties, which directly influence the energy levels and charge transport characteristics of the resulting polymers. nih.govmdpi.com

| Synthetic Strategy | Objective | Potential Advantage |

| Multi-component Reactions | Create structurally complex and diverse fluorene monomers in a single pot. | High atom economy, rapid library generation, access to novel structures. rug.nl |

| C-H Functionalization | Directly add new functional groups to the fluorene core without pre-functionalization. | Reduced synthetic steps, improved sustainability, site-selective modification. acs.org |

| Advanced Cross-Coupling | Improve efficiency and scope for synthesizing challenging monomer structures. | Higher yields, tolerance of diverse functional groups, access to sterically hindered molecules. researchgate.net |

Development of Advanced Polymerization Techniques for Controlled Molecular Architectures

The properties of a conjugated polymer depend not only on the monomer but also on the polymer's molecular weight, polydispersity, and chain conformation. Conventional step-growth polycondensation methods, such as Suzuki coupling, often provide limited control over these parameters. nih.gov Consequently, a significant research thrust is the development of advanced polymerization techniques to achieve precisely defined molecular architectures.

Chain-growth polymerization methods, analogous to living polymerization in traditional polymer chemistry, are being adapted for conjugated polymers. These techniques allow for the synthesis of polymers with controlled molecular weights and narrow polydispersity, which is critical for optimizing device performance and reproducibility. dntb.gov.ua Furthermore, controlling the three-dimensional structure of the polymer chain is emerging as a powerful tool. For instance, inducing the formation of the planarized "β-phase" conformation in polyfluorenes can significantly enhance charge mobility and improve the efficiency and lifetime of OLEDs. acs.org Research into new catalysts and polymerization conditions that promote these specific conformations is a key area of interest. acs.org

| Polymerization Technique | Controlled Parameter | Impact on Material Properties |

| Chain-Growth Polycondensation | Molecular Weight, Polydispersity | Improved processability, optimized film morphology, enhanced device reproducibility. dntb.gov.ua |

| Conformation Control (e.g., β-phase induction) | Torsional angles between monomer units | Increased conjugation length, higher charge carrier mobility, improved photophysical properties. acs.org |

| Microwave-Assisted Polymerization | Reaction Time, Energy Input | Rapid synthesis, potential for higher molecular weights, improved process efficiency. nih.gov |

Integration of this compound into Hybrid Organic-Inorganic Materials

The synergy between organic and inorganic components can lead to hybrid materials with properties unattainable by either component alone. Integrating polymers derived from this compound into hybrid systems is a promising avenue for next-generation electronic devices.

A particularly active area of research is the use of fluorene-based polymers as hole transport materials (HTMs) in perovskite solar cells (PSCs). rsc.org These polymers can replace the commonly used small molecule HTMs, offering potential advantages such as improved stability, better film formation, and enhanced charge extraction at the perovskite/HTM interface. rsc.orgresearchgate.net The molecular design of fluorene-carbazole copolymers, for example, has led to PSCs with remarkable efficiency and significantly improved operational stability. rsc.org

Beyond PSCs, research is exploring the creation of hybrid materials by interfacing fluorene-based polymers with inorganic nanoparticles, quantum dots, or metal oxides. researchgate.net These hybrids could find applications in photocatalysis, such as the visible-light-driven reduction of CO2, where the polymer acts as a light-harvesting antenna and the inorganic component provides the catalytic sites. rsc.orgresearchgate.net The development of conjugated microporous polymer nanotubes incorporating fluorene units demonstrates a strategy to create high-surface-area materials that facilitate efficient interfacial reactions. rsc.org

High-Throughput Computational Screening for Accelerated Material Discovery

Traditional, trial-and-error-based discovery of new materials is time-consuming and resource-intensive. High-throughput computational screening, utilizing methods like Density Functional Theory (DFT), is revolutionizing this process. nih.gov This approach allows researchers to predict the electronic and optical properties of vast libraries of virtual compounds before committing to their synthesis. researchgate.netarxiv.org

Starting with a known precursor like this compound, computational models can simulate the properties of thousands of potential derivative polymers and small molecules. researchgate.net By systematically modifying the structure—for example, by adding different electron-donating or -accepting side groups—these screening methods can identify candidates with optimized frontier molecular orbital (HOMO/LUMO) energy levels, absorption spectra, and charge transport characteristics for specific applications. researchgate.netrsc.org This computational-first approach accelerates the design-synthesis-testing cycle, guiding synthetic chemists toward the most promising molecular targets and significantly reducing the time and cost of materials discovery. nih.gov

| Computational Method | Predicted Property | Application Relevance |

| Density Functional Theory (DFT) | HOMO/LUMO energy levels, band gap | Predicts suitability for OLEDs, OPVs, and transistors. researchgate.net |

| Time-Dependent DFT (TD-DFT) | UV-vis absorption and emission spectra | Guides design of materials for specific colors in displays and light absorption in solar cells. researchgate.net |

| Molecular Dynamics (MD) | Film morphology, charge mobility | Assesses potential for efficient charge transport in solid-state devices. rsc.org |

Sustainable and Scalable Manufacturing of Fluorene-Based Electronic Materials

For fluorene-based materials to transition from the laboratory to widespread commercial use, the development of sustainable and scalable manufacturing processes is essential. This involves addressing the environmental impact and economic viability of the entire production chain, from monomer synthesis to polymer purification.

Green chemistry principles are being increasingly applied to the synthesis of fluorene derivatives. sruc.ac.uk This includes exploring reactions that use less hazardous solvents, replacing expensive and toxic heavy metal catalysts (like palladium) with more abundant and benign alternatives, and designing processes that minimize waste generation. rsc.org For example, developing aerobic oxidation reactions that use air as the oxidant represents a greener alternative to traditional methods. rsc.org

Furthermore, scalability requires moving from small-batch laboratory syntheses to continuous flow processes or large-scale reactor-based production. This necessitates robust and efficient reaction conditions that are less sensitive to impurities and can be maintained consistently over long periods. Improving the efficiency of purification methods, such as developing alternatives to energy-intensive column chromatography, is another critical challenge for making the manufacturing of these high-performance electronic materials economically feasible and environmentally sustainable. sruc.ac.uk

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-7-hexyl-9H-fluorene, and how can reaction yields be maximized?

The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling reactions. A representative procedure uses 2-bromo-9,9-dihexylfluorene as a starting material, reacting it with aryl boronic acids in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), potassium carbonate, and a toluene/water solvent system under nitrogen at 90°C for 8 hours . Key steps include:

- Catalyst optimization : Use 0.1 mmol PdCl₂(PPh₃)₂ to balance cost and reactivity.

- Purification : Column chromatography with silica gel and ethyl acetate/petroleum ether gradients (1–2% ethyl acetate) ensures high purity.

- Yield improvement : Excess boronic acid (1.2 equivalents) drives the reaction to completion.

Q. How can researchers characterize this compound using spectroscopic techniques?

- NMR spectroscopy : Analyze the ¹H NMR spectrum for diagnostic signals, such as the hexyl chain protons (δ 0.8–1.6 ppm) and aromatic protons (δ 7.0–7.6 ppm). Substituent effects on the fluorene core can shift peaks predictably .

- Mass spectrometry (MS) : Use EI-MS to confirm molecular weight via parent ion detection (e.g., m/z 410/412 for brominated derivatives) and fragmentation patterns .

- Purity assessment : Combine HPLC with UV detection (λ = 254 nm) and GC-MS for trace impurity identification .

Q. What safety protocols are critical when handling this compound in the lab?

- Hazard mitigation : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Brominated fluorenes may release toxic fumes upon decomposition .

- Waste disposal : Neutralize halogenated byproducts with sodium bicarbonate before disposal.

- Emergency response : In case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician, providing the SDS .

Advanced Research Questions